Traxoprodil

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

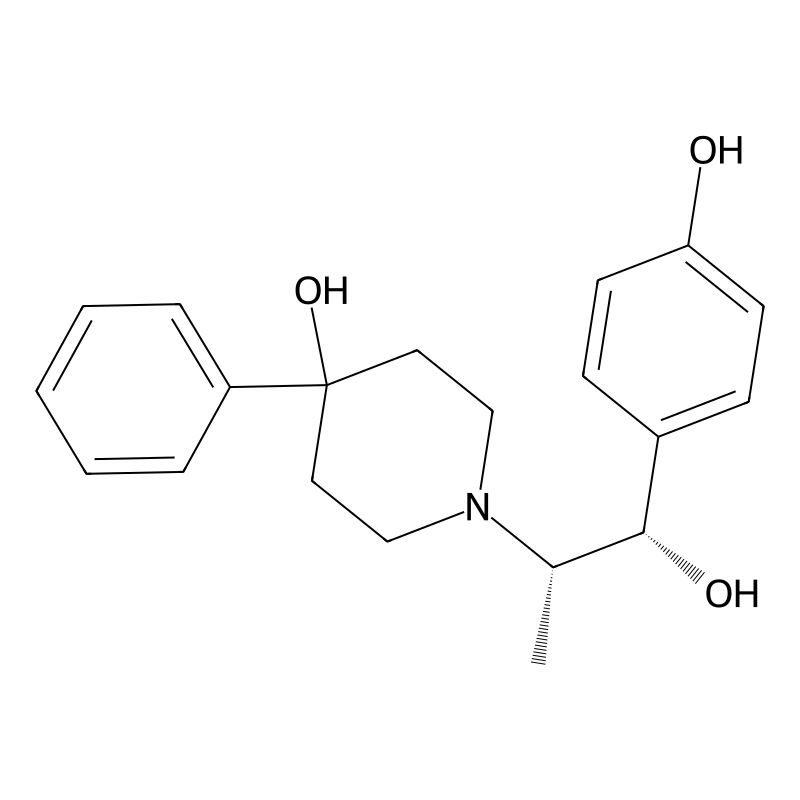

Traxoprodil, chemically known as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol, is a selective antagonist of the N-methyl-D-aspartate receptor subunit 2B (NR2B). Developed by Pfizer under the code name CP-101606, Traxoprodil is primarily investigated for its potential antidepressant properties. It acts on the central nervous system by modulating glutamatergic neurotransmission, which plays a crucial role in mood regulation and cognitive functions .

- Oxidation: Reactions involving the addition of oxygen or the removal of hydrogen.

- Reduction: Processes that involve the gain of electrons or the decrease of oxidation state.

- Substitution Reactions: Where one functional group in a compound is replaced by another.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Traxoprodil's primary biological activity is its role as a selective antagonist at the NR2B subunit of the N-methyl-D-aspartate receptor. This antagonism leads to:

- Antidepressant-like Effects: Studies have shown that Traxoprodil can enhance the effects of traditional antidepressants when administered in combination with them. For instance, it has been observed to potentiate the effects of desipramine and paroxetine in animal models .

- Influence on Neurotransmitter Systems: The compound affects various biochemical pathways, particularly those involving brain-derived neurotrophic factor and signaling pathways related to mood regulation .

The synthesis of Traxoprodil typically involves starting materials such as 4-hydroxyphenyl and 4-hydroxy-4-phenylpiperidine. The synthetic route may include steps such as:

- Formation of key intermediates through condensation reactions.

- Functional group modifications to achieve the final structure.

- Purification processes to isolate Traxoprodil from reaction mixtures.

Traxoprodil has been extensively studied for its therapeutic applications, particularly in:

- Depression: As an adjunct therapy for major depressive disorder due to its rapid onset and unique mechanism of action.

- Neurological Disorders: Potential applications in conditions like stroke and Parkinson’s disease are being explored, given its effects on glutamatergic signaling pathways .

Research has indicated that Traxoprodil interacts with various antidepressants, leading to enhanced pharmacological effects. Notable interactions include:

- Pharmacokinetic Interactions: Co-administration with drugs like fluoxetine and imipramine has shown significant interactions that may enhance therapeutic outcomes without increasing side effects .

- Behavioral Studies: In forced swim tests, Traxoprodil has demonstrated significant antidepressant-like behaviors when combined with other antidepressants at subtherapeutic doses .

Traxoprodil is unique among NMDA receptor antagonists due to its selective targeting of the NR2B subunit. Here are some similar compounds for comparison:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects; broader receptor activity |

| Memantine | NMDA receptor antagonist | Used primarily for Alzheimer's disease; less selective than Traxoprodil |

| Dextromethorphan | NMDA receptor antagonist and serotonin reuptake inhibitor | Commonly used as a cough suppressant; also has dissociative properties |

| Riluzole | Glutamate release inhibitor | Primarily used for amyotrophic lateral sclerosis; different action mechanism |

Traxoprodil's selectivity for the NR2B subunit distinguishes it from these compounds, potentially leading to fewer side effects while maintaining efficacy in treating mood disorders .

The investigation of serotonergic system involvement in traxoprodil's mechanism of action has been comprehensively addressed through p-chlorophenylalanine lesion studies [3]. p-Chlorophenylalanine functions as a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, thereby creating a controlled serotonergic depletion model [4].

Table 1: p-Chlorophenylalanine Lesion Studies on Traxoprodil Antidepressant Efficacy

| Treatment Group | Immobility Time (seconds) - FST | Statistical Significance | Locomotor Activity | Interpretation |

|---|---|---|---|---|

| Saline + Saline (Control) | Baseline (Control) | Reference | Normal | Control baseline |

| Traxoprodil (20 mg/kg) + Saline | Significantly Reduced | p < 0.0001 | No Change | Strong antidepressant-like effect |

| p-CPA (200 mg/kg, 3 days) + Saline | No Effect | p > 0.05 | No Change | Serotonin depletion alone has no behavioral effect |

| Traxoprodil (20 mg/kg) + p-CPA (200 mg/kg, 3 days) | Partially Reversed (Increased compared to Traxoprodil alone) | p = 0.0012 (interaction) | No Change | Partial serotonergic involvement in traxoprodil action |

The experimental findings demonstrate that administration of p-chlorophenylalanine at 200 milligrams per kilogram over three consecutive days produced significant serotonin depletion without affecting baseline behavioral performance in the forced swim test [3]. Critically, when traxoprodil was administered following p-chlorophenylalanine pretreatment, the antidepressant-like effect was only partially reversed, with two-way analysis of variance revealing a significant interaction between p-chlorophenylalanine and traxoprodil (F(1,28) = 12.95; p = 0.0012) [3].

The partial nature of this reversal indicates that while serotonergic neurotransmission contributes to traxoprodil's antidepressant efficacy, it is not the sole mechanism underlying its therapeutic effects [3]. This finding contrasts with other N-methyl-d-aspartate receptor ligands such as magnesium, zinc, or d-cycloserine, where p-chlorophenylalanine treatment completely abolished antidepressant-like effects [3]. The preservation of some antidepressant activity following serotonin depletion suggests that traxoprodil operates through multiple neurotransmitter systems, with serotonergic pathways representing one component of a more complex mechanism of action.

Research has established that p-chlorophenylalanine administration results in profound serotonin depletion within 24 hours, with serotonin levels becoming undetectable through immunohistochemical methods [4]. The specificity of this depletion is noteworthy, as norepinephrine and dopamine levels remain largely unaffected by p-chlorophenylalanine treatment [5] [6]. This selectivity provides confidence that the observed partial reversal of traxoprodil's effects is specifically attributable to serotonergic system dysfunction rather than broader monoaminergic perturbations.

5-HT Receptor Subtype Contributions to Behavioral Outcomes

5-HT₁A Receptor Agonist Interference Experiments

The investigation of 5-hydroxytryptamine 1A receptor involvement in traxoprodil's antidepressant mechanism employed WAY 100,635, a selective and silent 5-hydroxytryptamine 1A receptor antagonist [3] [7]. WAY 100,635 demonstrates exceptional selectivity for the 5-hydroxytryptamine 1A receptor, with greater than 100-fold selectivity relative to other serotonin receptor subtypes and major neurotransmitter receptor sites [7].

Table 2: 5-HT₁A Receptor Antagonist Effects on Traxoprodil Antidepressant Activity

| Receptor Antagonist | Dose (mg/kg) | Effect on Traxoprodil (20 mg/kg) Antidepressant Activity | Statistical Analysis (Two-way ANOVA) | Individual Antagonist Effect | Conclusion |

|---|---|---|---|---|---|

| WAY 100,635 (5-HT₁A antagonist) | 0.1 | No Reversal | No interaction: F(1,27) = 1.66; p = 0.2087 | No effect: F(1,27) = 0.08; p = 0.7745 | Traxoprodil antidepressant effect independent of 5-HT₁A receptors |

The experimental results demonstrate that WAY 100,635 administered at 0.1 milligrams per kilogram did not reverse the antidepressant-like effect of traxoprodil in the forced swim test [3]. Two-way analysis of variance revealed no significant interaction between WAY 100,635 and traxoprodil (F(1,27) = 1.66; p = 0.2087), indicating that 5-hydroxytryptamine 1A receptor blockade does not interfere with traxoprodil's mechanism of action [3].

This finding is particularly significant given the established role of 5-hydroxytryptamine 1A receptors in depression pathophysiology and antidepressant drug action [8]. Literature indicates that during affective disorders, desensitization of 5-hydroxytryptamine 1A receptors occurs, and some researchers consider this desensitization to be the primary mechanism underlying serotonergic system dysfunction in major depressive disorder [3]. The independence of traxoprodil's effects from 5-hydroxytryptamine 1A receptor activity suggests that its antidepressant mechanism operates through pathways distinct from traditional serotonergic antidepressants that rely on 5-hydroxytryptamine 1A receptor modulation.

Furthermore, this independence contrasts with ifenprodil, a structurally related compound, where significant effects of 5-hydroxytryptamine 1A receptor blockade on antidepressant activity have been demonstrated [3]. The differential response to 5-hydroxytryptamine 1A receptor antagonism between traxoprodil and ifenprodil highlights the specificity of traxoprodil's mechanism and suggests that despite structural similarities, these compounds operate through distinct pharmacological pathways.

5-HT₂ Receptor-Mediated Pathway Modulation

The examination of 5-hydroxytryptamine 2 receptor involvement utilized ritanserin, a selective 5-hydroxytryptamine 2A and 2C receptor antagonist [3] [9]. Ritanserin has been extensively characterized for its selective antagonism of 5-hydroxytryptamine 2 receptor subtypes and has been employed in numerous studies investigating serotonergic mechanisms in depression and anxiety disorders [9] [10].

Table 3: 5-HT₂ Receptor Antagonist Effects on Traxoprodil Antidepressant Activity

| Receptor Antagonist | Dose (mg/kg) | Effect on Traxoprodil (20 mg/kg) Antidepressant Activity | Statistical Analysis (Two-way ANOVA) | Individual Antagonist Effect | Conclusion |

|---|---|---|---|---|---|

| Ritanserin (5-HT₂A/2C antagonist) | 4.0 | No Reversal | No interaction: F(1,27) = 0.36; p = 0.5555 | No effect: F(1,27) = 0.50; p = 0.4864 | Traxoprodil antidepressant effect independent of 5-HT₂ receptors |

The experimental data reveal that ritanserin administered at 4 milligrams per kilogram failed to reverse the antidepressant-like effect of traxoprodil [3]. Two-way analysis of variance demonstrated no significant interaction between ritanserin and traxoprodil (F(1,27) = 0.36; p = 0.5555), confirming that 5-hydroxytryptamine 2 receptor antagonism does not interfere with traxoprodil's antidepressant mechanism [3].

The independence from 5-hydroxytryptamine 2 receptor modulation is noteworthy given the established role of these receptors in depression pathophysiology. Literature indicates that during affective disorders, an increase in sensitivity of 5-hydroxytryptamine 2A receptors occurs alongside the desensitization of 5-hydroxytryptamine 1A receptors [3]. The fact that traxoprodil's antidepressant effects persist despite 5-hydroxytryptamine 2 receptor blockade suggests that its mechanism operates independently of these traditional serotonergic pathways.

Table 4: Comprehensive Analysis of Serotonergic System Involvement

| Experimental Condition | Antidepressant Effect | Degree of Serotonergic Involvement | Mechanism Interpretation |

|---|---|---|---|

| Traxoprodil alone (20 mg/kg) | Strong (Complete) | Baseline effect | Direct NMDA NR2B antagonism |

| p-CPA pretreatment + Traxoprodil | Partial (Reduced) | Partial dependency | Requires intact serotonin synthesis |

| WAY 100,635 + Traxoprodil | Maintained (No reduction) | No 5-HT₁A dependency | Independent of 5-HT₁A receptor activity |

| Ritanserin + Traxoprodil | Maintained (No reduction) | No 5-HT₂A/2C dependency | Independent of 5-HT₂ receptor activity |

The collective findings from receptor subtype-specific antagonist studies indicate that while traxoprodil's antidepressant effects show partial dependence on intact serotonergic neurotransmission (as demonstrated by p-chlorophenylalanine studies), this dependence is not mediated through classical 5-hydroxytryptamine 1A or 5-hydroxytryptamine 2 receptor pathways [3]. This suggests that traxoprodil may influence serotonergic function through alternative mechanisms, potentially involving direct effects on serotonin synthesis, release, or reuptake processes that are independent of specific receptor subtype activation.

The independence from specific serotonin receptor subtypes aligns with the primary mechanism of action of traxoprodil as a selective N-methyl-d-aspartate receptor NR2B subunit antagonist [1] [3]. The N-methyl-d-aspartate receptor system has been shown to interact with serotonergic pathways through complex network effects rather than direct receptor-mediated mechanisms [3]. This interaction may occur through glutamatergic modulation of serotonergic neuron activity in the dorsal raphe nucleus or through downstream effects on serotonin synthesis and release that do not require specific receptor subtype activation.

Table 5: Dose-Response Relationship and Pharmacological Specificity

| Traxoprodil Dose (mg/kg) | Antidepressant Effect | Statistical Significance | Locomotor Activity |

|---|---|---|---|

| 5 | No significant effect | p > 0.05 | No change |

| 10 | No significant effect | p > 0.05 | No change |

| 20 | Significant reduction in immobility | p < 0.0001 | No change |

| 40 | Significant reduction in immobility | p < 0.0001 | No change |

The dose-response studies demonstrate that traxoprodil exhibits antidepressant-like effects at doses of 20 and 40 milligrams per kilogram, with no significant effects observed at lower doses of 5 and 10 milligrams per kilogram [3]. This dose-response relationship provides additional evidence for the specificity of traxoprodil's antidepressant mechanism and confirms that the observed effects are not attributable to non-specific pharmacological actions or alterations in locomotor activity.